Bagremycin B

Description

This compound has been reported in Streptomyces with data available.

isolated from Streptomyces; structure in first source

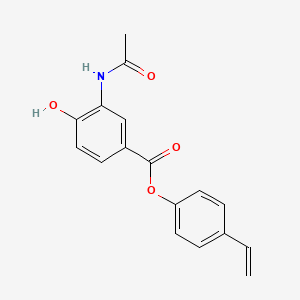

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15NO4 |

|---|---|

Molecular Weight |

297.30 g/mol |

IUPAC Name |

(4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate |

InChI |

InChI=1S/C17H15NO4/c1-3-12-4-7-14(8-5-12)22-17(21)13-6-9-16(20)15(10-13)18-11(2)19/h3-10,20H,1H2,2H3,(H,18,19) |

InChI Key |

GIZFCCIAJXWSKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C=C)O |

Synonyms |

bagremycin B |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and isolation of Bagremycin B from Streptomyces sp. Tü 4128

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bagremycin B, a bioactive secondary metabolite produced by Streptomyces sp. Tü 4128. This document details the experimental protocols for fermentation, extraction, and purification, presents key quantitative data, and visualizes the associated biological pathways and workflows.

Introduction

Bagremycin A and B are novel antibiotics first isolated from the culture filtrate of Streptomyces sp. Tü 4128.[1] These compounds are phenol esters of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid.[1] this compound, structurally identified as 4-vinylphenyl-3-N-acetyl-4-hydroxy-benzoate, has demonstrated notable activity against Gram-positive bacteria and the necrotrophic fungus Botrytis cinerea.[2] The biosynthetic gene cluster responsible for bagremycin production has been identified, revealing a unique regulatory mechanism where the pathway can be shunted towards the production of either bagremycin antibiotics or ferroverdin iron chelators, depending on iron availability.[3] This guide serves as a comprehensive resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of this compound.

Physicochemical and Biological Properties

This compound possesses distinct chemical features and biological activities that make it a compound of interest for further research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅NO₄ | [2] |

| Molecular Weight | 297.31 g/mol | [2] |

| Mass Spectrometry | m/z = 297 [M+H]⁺, 296 [M-H]⁻ | [2] |

| Structure | 4-vinylphenyl-3-N-acetyl-4-hydroxy-benzoate | [2] |

Biological Activity

This compound exhibits a moderate spectrum of activity, with particular potency against certain fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound against selected microorganisms are presented below.

| Test Organism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis DSM10 | Gram-positive Bacteria | Not specified, but active | [2] |

| Streptomyces viridochromogenes Tü 57 | Gram-positive Bacteria | Not specified, but active | [2] |

| Arthrobacter aurescens DSM 20166 | Gram-positive Bacteria | Not specified, but active | [2] |

| Botrytis cinerea Tü 157 | Fungus | Not specified, but active | [2] |

| Candida albicans Tü 164 | Fungus | Weakly active | [2] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces sp. Tü 4128 and the subsequent isolation of this compound.

Fermentation of Streptomyces sp. Tü 4128

A nutrient-rich complex medium is used for the production of bagremycins in both shaking flask and batch fermenter cultures.[2]

| Component | Concentration (% w/v) |

| Glucose | 1.0 |

| Glycerol | 1.0 |

| Starch | 1.0 |

| Corn Steep Powder | 0.25 |

| Peptone | 0.5 |

| Yeast Extract | 0.2 |

| Sodium Chloride (NaCl) | 0.1 |

| Calcium Carbonate (CaCO₃) | 0.3 |

For laboratory-scale production, cultures are incubated in a shaking incubator. For larger-scale production, batch fermenters are utilized.

-

Shaking Flask Culture:

-

Batch Fermentation (20-Liter Scale):

Extraction and Isolation of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

-

Cell Separation: Centrifuge the whole culture broth at 8000 rpm for 15 minutes at 4°C to separate the supernatant from the biomass.[3]

-

pH Adjustment: Adjust the pH of the supernatant to 5.0 using HCl. This will cause some precipitation.[3]

-

Removal of Precipitates: Centrifuge the pH-adjusted supernatant to remove any flocculent precipitates.[3]

-

Solvent Extraction: Extract the clarified supernatant three times with an equal volume of ethyl acetate.[3]

-

Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the crude extract.

The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for the purification of this compound. While specific preparative HPLC parameters for this compound are not detailed in the primary literature, a general approach based on methods for similar natural products is as follows:

-

Column: A reversed-phase C18 column is suitable for the separation of bagremycins.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: A UV detector set at a wavelength between 280-320 nm is appropriate, as the bagremycins contain chromophores that absorb in this range.

-

Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak for this compound are pooled.

-

Final Purification: The pooled fractions can be concentrated and may require a second, isocratic HPLC step to achieve high purity.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray analysis.[2]

While a detailed table of ¹H and ¹³C NMR chemical shifts for this compound is not available in the reviewed literature, such data would be essential for the unambiguous identification of the compound. Typically, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish the connectivity of the molecule.

Visualizations

The following diagrams illustrate the key processes involved in the discovery, isolation, and biosynthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Bagremycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the chemical structure elucidation of Bagremycin B, a bioactive secondary metabolite isolated from Streptomyces sp. Tü 4128. The determination of its molecular framework was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental methodologies, presents the complete quantitative spectroscopic data, and illustrates the logical workflow of the structure determination process.

Spectroscopic Data Summary

The structural framework of this compound was pieced together by meticulous analysis of its 1D and 2D NMR spectra, in conjunction with high-resolution mass spectrometry data. The following tables summarize the quantitative data obtained for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |

| Benzoate Moiety | ||||

| 1' | 120.9 | - | - | - |

| 2' | 118.9 | 7.65 (d, 2.1) | C-1', C-3', C-4', C-6', C=O | H-6' |

| 3' | 139.8 | - | - | - |

| 4' | 151.7 | - | - | - |

| 5' | 116.3 | 7.05 (d, 8.5) | C-1', C-3', C-4' | H-6' |

| 6' | 129.8 | 8.32 (dd, 8.5, 2.1) | C-1', C-2', C-4', C-5', C=O | H-2', H-5' |

| C=O | 164.8 | - | - | - |

| N-Acetyl Group | ||||

| CH₃ | 24.9 | 2.23 (s) | C=O (Amide) | - |

| C=O (Amide) | 168.5 | - | - | - |

| NH | - | 8.01 (br s) | C-3' | - |

| Vinylphenyl Moiety | ||||

| 1'' | 149.5 | - | - | - |

| 2''/6'' | 121.9 | 7.18 (d, 8.6) | C-1'', C-4'' | H-3''/5'' |

| 3''/5'' | 127.5 | 7.46 (d, 8.6) | C-1'', C-4'' | H-2''/6'' |

| 4'' | 136.8 | - | - | - |

| α | 136.1 | 6.74 (dd, 17.6, 10.9) | C-1'', C-2''/6'', β | H-β (trans), H-β (cis) |

| β | 114.9 | 5.79 (d, 17.6), 5.30 (d, 10.9) | C-4'', α | H-α |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula |

| HR-ESI-MS | Positive | [M+H]⁺ | C₁₇H₁₅NO₄ |

Experimental Protocols

The elucidation of this compound's structure relied on a systematic workflow encompassing isolation, purification, and spectroscopic analysis.

Fermentation and Isolation

-

Producing Strain: Streptomyces sp. Tü 4128.

-

Fermentation: The strain was cultivated in a nutrient-rich complex medium. The production of this compound commenced in the later stages of fermentation, typically after 10 days of incubation.

-

Extraction: The culture filtrate was extracted with ethyl acetate. The mycelium was extracted with methanol, followed by a subsequent re-extraction into ethyl acetate.

-

Purification: The crude extracts were combined, concentrated, and subjected to column chromatography on Sephadex LH-20. Final purification was achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a Nucleosil-100 C-18 column with a gradient elution.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and deduce the molecular formula of the compound.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical process and key spectroscopic correlations that were instrumental in assembling the structure of this compound.

Interpretation of Spectroscopic Data:

The molecular formula of this compound was established as C₁₇H₁₅NO₄ by HR-ESI-MS. The ¹H and ¹³C NMR data indicated the presence of two aromatic rings, a vinyl group, and an N-acetyl group.

-

Vinylphenyl Moiety: The characteristic signals for a vinyl group (δH 6.74, 5.79, and 5.30) and a para-substituted aromatic ring (δH 7.46 and 7.18) were readily identified. COSY correlations confirmed the coupling between the α and β protons of the vinyl group, and their connection to the aromatic ring was established through HMBC correlations from H-α to C-1'' and C-2''/6''.

-

3-Acetamido-4-hydroxybenzoate Moiety: The remaining aromatic signals at δH 8.32, 7.65, and 7.05 suggested a 1,2,4-trisubstituted benzene ring. The N-acetyl group was identified by the singlet at δH 2.23 (CH₃) and the broad singlet at δH 8.01 (NH), with HMBC correlation from the methyl protons to the amide carbonyl carbon. The position of the N-acetyl group at C-3' was confirmed by the HMBC correlation from the NH proton to C-3'.

-

Ester Linkage: The connection between the two moieties via an ester linkage was confirmed by the low-field chemical shift of the carbonyl carbon (δc 164.8) and key HMBC correlations from the aromatic protons of both rings (H-2', H-6', and H-2''/6'') to this carbonyl carbon.

This comprehensive analysis of the spectroscopic data unequivocally established the structure of this compound as 4-vinylphenyl 3-acetamido-4-hydroxybenzoate.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Bagremycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagremycin B is a member of the bagremycin class of antibiotics, which are secondary metabolites produced by various species of Streptomyces. First isolated from Streptomyces sp. Tü 4128, this compound has demonstrated notable biological activity, including antibacterial effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties

This compound is chemically known as (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate.[1] Its fundamental properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅NO₄ | [1] |

| Molecular Weight | 297.30 g/mol | [1] |

| Appearance | Yellowish needles | |

| Melting Point | 178-180 °C | |

| Solubility | Soluble in methanol, acetone; poorly soluble in water |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry.

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points |

| UV-Vis (in Methanol) | λmax: 225, 270, 315 nm |

| Infrared (IR) | 3350 (O-H), 1680 (C=O, ester), 1650 (C=O, amide), 1600, 1530, 1450 (aromatic C=C) cm⁻¹ |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.85 (s, 1H, OH), 9.55 (s, 1H, NH), 8.10 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.5, 2.0 Hz, 1H), 7.55 (d, J=8.5 Hz, 2H), 7.20 (d, J=8.5 Hz, 2H), 7.00 (d, J=8.5 Hz, 1H), 6.75 (dd, J=17.5, 11.0 Hz, 1H), 5.90 (d, J=17.5 Hz, 1H), 5.30 (d, J=11.0 Hz, 1H), 2.10 (s, 3H, CH₃) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 168.5, 164.0, 150.0, 148.0, 136.0, 135.5, 127.0, 126.5, 122.0, 121.5, 118.0, 116.0, 115.5, 24.0 |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 298.1023 [M+H]⁺ (Calculated for C₁₇H₁₆NO₄, 298.1028) |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. Tü 4128

The following protocol outlines the steps for the isolation and purification of this compound from a culture of Streptomyces sp. Tü 4128.

1. Fermentation:

-

Inoculate a suitable production medium (e.g., yeast extract-malt extract broth) with a seed culture of Streptomyces sp. Tü 4128.

-

Incubate the culture at 28°C for 7-10 days with shaking at 180 rpm.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.

-

Apply the adsorbed material to a silica gel column.

-

Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0 to 90:10).

-

Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the concentrated fractions by preparative HPLC.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes).

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 270 nm.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

References

Bagremycin B: A Technical Overview of a Bioactive Microbial Metabolite

Molecular Formula: C₁₇H₁₅NO₄

This technical guide provides a comprehensive overview of Bagremycin B, a novel antibiotic with multifaceted biological activities. The information is curated for researchers, scientists, and drug development professionals, presenting available data on its physicochemical properties, biological functions, and the methodologies for its study.

Physicochemical Properties

This compound, with the IUPAC name (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate, is a secondary metabolite produced by Streptomyces sp. Tü 4128.[1] While detailed experimentally determined physicochemical data remains limited in publicly accessible literature, a summary of its computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value | Source |

| Molecular Weight | 297.30 g/mol | Computed by PubChem |

| Exact Mass | 297.10010796 Da | Computed by PubChem |

| XLogP3 | 2.9 | Computed by PubChem |

| Hydrogen Bond Donor Count | 2 | Computed by PubChem |

| Hydrogen Bond Acceptor Count | 4 | Computed by PubChem |

| Rotatable Bond Count | 4 | Computed by PubChem |

| Topological Polar Surface Area | 75.6 Ų | Computed by PubChem |

| Heavy Atom Count | 22 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 415 | Computed by PubChem |

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery.

Antibacterial Activity

This compound exhibits moderate activity against Gram-positive bacteria.[1] The primary method for quantifying this activity is through the determination of the Minimum Inhibitory Concentration (MIC).

Antifungal Activity

The compound has also shown activity against certain fungi, notably Botrytis cinerea.[3]

Antitumor Activity

Weak antitumor activity has been reported for this compound.[4][5] In vitro cytotoxicity is often assessed using methods such as the Sulforhodamine B (SRB) assay. While specific signaling pathways affected by this compound have not been fully elucidated in the available literature, its analog, Bagremycin C, has been shown to induce apoptosis and cause cell cycle arrest at the G₀/G₁ phase in human glioma cells.[6] The general mechanisms of action for many antitumor antibiotics involve DNA intercalation, inhibition of topoisomerase, or the generation of reactive oxygen species.[7]

Note on Signaling Pathways: As of the current literature review, a specific signaling pathway directly modulated by this compound has not been described in detail. Therefore, a corresponding Graphviz diagram cannot be generated at this time without resorting to speculation. Further research is required to elucidate the precise molecular mechanisms underlying its biological effects.

Experimental Protocols

The following sections outline generalized protocols for the isolation, characterization, and biological evaluation of this compound, based on methodologies reported for similar natural products.

Isolation and Purification of this compound from Streptomyces sp. Tü 4128

The isolation of this compound involves fermentation of the producing organism followed by extraction and chromatographic purification.

Workflow for Isolation and Purification

Figure 1. General workflow for the isolation and purification of this compound.

Protocol:

-

Fermentation: Streptomyces sp. Tü 4128 is cultivated in a suitable fermentation medium for approximately 15 days at 28°C with shaking.[3]

-

Extraction: The culture broth is centrifuged to separate the supernatant. The supernatant is then extracted multiple times with an equal volume of ethyl acetate.[3] The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for purification to yield pure this compound.[1][3]

Spectroscopic Characterization

The structure of this compound is elucidated using various spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact molecular weight and elemental composition.[8][9]

Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Protocol:

-

Preparation of this compound dilutions: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The test bacterium is cultured to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

Antifungal Activity Assay against Botrytis cinerea

The antifungal activity can be assessed using a microtiter plate-based assay.

Protocol:

-

Spore Suspension Preparation: A spore suspension of Botrytis cinerea is prepared in a suitable medium (e.g., Potato Dextrose Broth) to a concentration of 10⁴ spores/mL.[11]

-

Assay Plate Preparation: Aliquots of this compound at various concentrations are added to the wells of a 96-well plate.

-

Inoculation: The spore suspension is added to each well.

-

Incubation: The plate is incubated at 25°C for 5 days.[11]

-

Growth Assessment: Fungal growth is evaluated visually or by measuring absorbance with a microplate reader.[12]

Antitumor Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method to assess cell viability.

Workflow for SRB Assay

Figure 2. Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

-

Cell Seeding: Adherent cancer cells are seeded into 96-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[10]

-

Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[2]

-

Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[2]

-

Washing: Unbound dye is removed by washing with 1% acetic acid.[2]

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[2]

-

Absorbance Measurement: The absorbance is read at approximately 540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.[2]

Biosynthesis

Genomic analysis of Streptomyces sp. Tü 4128 has identified the biosynthetic gene cluster (BGC) responsible for the production of bagremycins.[4][5] This BGC contains 16 open reading frames with functions related to biosynthesis, regulation, and resistance.[4][5] Interestingly, the same gene cluster is also responsible for the production of ferroverdins, with the metabolic output being dependent on iron availability.[8] Under iron-depleted conditions, the pathway favors the production of bagremycins.[8]

Conclusion

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation. While its fundamental properties and biological effects have been outlined, a deeper understanding of its specific mechanisms of action and the signaling pathways it modulates is necessary to fully realize its therapeutic potential. The protocols provided in this guide serve as a foundation for researchers to further explore the pharmacological profile of this intriguing molecule.

References

- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 6. New Antibacterial Bagremycins F and G from the Marine-Derived Streptomyces sp. ZZ745 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zellx.de [zellx.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biosynthetic Blueprint of Bagremycin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic gene cluster (BGC) responsible for the production of Bagremycin B in Streptomyces species. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the genetic machinery, biosynthetic pathways, and regulatory networks that govern the synthesis of this promising antibiotic. Bagremycins exhibit activity against Gram-positive bacteria and fungi, along with weak antitumor properties, making them a subject of significant interest for novel antibiotic development.[1][2][3]

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (bag) in Streptomyces sp. Tü 4128 spans approximately 17.3 kb and comprises 16 open reading frames (ORFs).[2] These genes are predicted to be involved in the biosynthesis of the bagremycin core structure, as well as in regulation and self-resistance. The organization of the bag BGC is highly similar to the ferroverdin BGC, and it is now understood that a single BGC is responsible for the production of both bagremycins and ferroverdins, with iron availability being a key determining factor.[4][5] Under iron-depleted conditions, the pathway favors the production of bagremycins.[5][6]

A summary of the genes within the bag BGC and their putative functions is presented in Table 1.

Table 1: Genes of the this compound Biosynthetic Gene Cluster in Streptomyces sp. Tü 4128 and Their Proposed Functions.

| Gene | Proposed Function | Reference(s) |

| bagA | Tyrosine ammonia lyase | [2][7] |

| bagB | 3-dehydroquinate synthase | [7] |

| bagC | 3,4-dihydroxy-5-enolpyruvylshikimate-3-phosphate synthase | [2] |

| bagD | Chorismate mutase | [2] |

| bagE | Phenylacetate-CoA ligase | [2][7] |

| bagF | Hypothetical protein | [2] |

| bagG | Acyl-CoA dehydrogenase | [2] |

| bagH | Enoyl-CoA hydratase/isomerase | [2] |

| bagI | SARP-family transcriptional activator | [7] |

| bagJ | MFS transporter | [7] |

| bagK | Hypothetical protein | [2] |

| bagL | Oxidoreductase | [2] |

| bagM | Acyl carrier protein | [2] |

| bagN | Beta-ketoacyl synthase | [2] |

| bagP | Thioesterase | [2] |

| bagX | Hypothetical protein | [2] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the condensation of two primary precursors: p-coumaric acid and 3-amino-4-hydroxybenzoic acid (3,4-AHBA).[2] The initial steps involve the action of enzymes encoded by the bag BGC to synthesize these precursors from primary metabolism intermediates.

The proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Analysis of this compound Production

Gene disruption studies have provided valuable insights into the roles of specific genes in this compound biosynthesis. The production of Bagremycin A and B was significantly affected by the knockout of several genes within the bag cluster, as quantified by HPLC analysis. A summary of the relative production levels in various mutant strains compared to the wild-type is presented in Table 2.

Table 2: Relative Production of Bagremycins in Wild-Type and Mutant Strains of Streptomyces sp. Tü 4128.

| Strain | Relevant Genotype | Relative Bagremycin A Production (%) | Relative this compound Production (%) | Reference |

| Wild-type | bag+ | 100 | 100 | [2] |

| TDRL | ΔbagL | 105.1 ± 8.2 | 102.3 ± 7.5 | [2] |

| TDRK | ΔbagK | 98.7 ± 7.9 | 101.5 ± 8.1 | [2] |

| TDRG | ΔbagG | 101.2 ± 8.5 | 99.8 ± 7.6 | [2] |

| TDRF | ΔbagF | 103.4 ± 8.1 | 100.6 ± 7.9 | [2] |

| TDRX | ΔbagX | 99.5 ± 7.8 | 102.1 ± 8.3 | [2] |

| TDRE | ΔbagE | 0 | 0 | [2] |

| TOEE | bagE overexpression | - | Significantly increased | [7] |

| TDRJ | ΔbagJ | 12.3 ± 1.5 | 15.6 ± 1.8 | [7] |

| TDRP | ΔbagP | 10.5 ± 1.2 | 13.2 ± 1.6 | [7] |

| TDRM | ΔbagM | 0 | 0 | [7] |

| TDRN | ΔbagN | 0 | 0 | [7] |

Regulatory Network of this compound Biosynthesis

The regulation of this compound production is complex, involving at least one pathway-specific transcriptional activator. The gene bagI encodes a Streptomyces antibiotic regulatory protein (SARP)-family regulator. These regulators typically bind to specific DNA sequences in the promoter regions of biosynthetic genes to activate their transcription.

The proposed regulatory cascade involving BagI is illustrated below:

Caption: Simplified regulatory cascade for this compound biosynthesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of the this compound biosynthetic gene cluster.

Gene Disruption via Homologous Recombination

The generation of gene knockout mutants in Streptomyces sp. Tü 4128 is typically achieved through a PCR-targeting-based method.

Workflow for Gene Disruption:

Caption: General workflow for gene disruption in Streptomyces.

A detailed, step-by-step protocol for this procedure can be adapted from established methods for Streptomyces genetics.

HPLC Analysis of this compound Production

The quantification of this compound in culture supernatants is performed using High-Performance Liquid Chromatography (HPLC).

General HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector, with monitoring at a wavelength appropriate for bagremycins (e.g., 254 nm or using a diode array detector to scan a range of wavelengths).

-

Quantification: Peak areas are integrated and compared to a standard curve of purified this compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic gene cluster in Streptomyces provides a solid foundation for the future development of novel antibiotics. The characterization of the genes and the proposed biosynthetic pathway opens up avenues for pathway engineering to improve yields and generate novel bagremycin analogs with enhanced therapeutic properties. Further investigation into the regulatory network, particularly the signals that modulate the activity of the SARP-family regulator BagI, will be crucial for optimizing production through fermentation or in heterologous hosts. The dual role of the BGC in producing both bagremycins and ferroverdins in response to iron availability highlights the intricate interplay between primary and secondary metabolism and the environment. This understanding can be leveraged to rationally design strategies for maximizing the production of the desired compounds.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Iron competition triggers antibiotic biosynthesis in Streptomyces coelicolor during coculture with Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. streptomyces.org.uk [streptomyces.org.uk]

The Enigmatic Mechanism of Bagremycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bagremycin B, a novel antibiotic isolated from Streptomyces sp. Tü 4128, has demonstrated notable bioactivity, particularly against Gram-positive bacteria and the fungus Botrytis cinerea. As a member of the bagremycin family of natural products, its unique chemical structure, 4-vinylphenyl 3-N-acetyl-4-hydroxybenzoate, presents an intriguing scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its discovery, biosynthesis, and antimicrobial properties. While the precise molecular mechanism of action remains to be elucidated, this document consolidates the available data, details relevant experimental protocols, and visualizes the established biosynthetic pathway, offering a foundational resource for researchers dedicated to antibiotic discovery and development.

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with new mechanisms of action. Natural products, particularly those derived from actinomycetes like Streptomyces, have historically been a rich source of clinically effective drugs. This compound, first identified in the culture filtrate of Streptomyces sp. Tü 4128, represents a promising, yet underexplored, candidate in this arena.[1][2] Its activity against phytopathogenic fungi also suggests potential applications in agriculture.[3] This guide aims to synthesize the existing knowledge on this compound to facilitate further investigation into its therapeutic potential.

Physicochemical Properties and Structure

This compound is a phenol ester, characterized by a 4-vinylphenyl group linked to a 3-N-acetyl-4-hydroxybenzoate moiety.[3] Its chemical formula is C17H15NO4, and its structure has been confirmed through spectroscopic analysis.[4]

-

IUPAC Name: (4-ethenylphenyl) 3-acetamido-4-hydroxybenzoate[4]

-

Molecular Formula: C17H15NO4[4]

-

Molecular Weight: 297.30 g/mol [4]

Antimicrobial Spectrum and Activity

This compound has demonstrated a moderate spectrum of activity, primarily against Gram-positive bacteria and select fungi.[1][2] The initial characterization was performed using an agar plate diffusion assay. While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the provided literature, the available qualitative and quantitative data for the bagremycin class are summarized below.

Table 1: Antimicrobial Activity of Bagremycins

| Compound | Target Organism | Organism Type | Activity Measurement | Result | Reference |

| This compound | Botrytis cinerea | Fungus | Not Specified | Active | [3] |

| This compound | Gram-positive bacteria | Bacteria | Not Specified | Moderately Active | [1][2] |

| Bagremycin A | Candida albicans | Fungus | Not Specified | Active | [3] |

| Bagremycin F | Escherichia coli | Bacteria | MIC | 41.8 µM | Not in search results |

| Bagremycin G | Escherichia coli | Bacteria | MIC | 61.7 µM | Not in search results |

Note: The original study on Bagremycin A and B utilized an agar plate diffusion assay; however, the specific zones of inhibition are not available in the provided search results. Data for Bagremycins F and G are included for comparative purposes.

Mechanism of Action: An Unresolved Question

As of this review, the specific molecular target and mechanism of action for this compound have not been reported. The majority of research has focused on the discovery, isolation, and biosynthetic pathway of this compound. The lack of a defined mechanism presents a significant opportunity for future research. Potential avenues of investigation could include:

-

Cell Wall Synthesis Inhibition: Screening for inhibitory activity against key enzymes in the peptidoglycan biosynthesis pathway, such as Mur ligases.

-

Protein Synthesis Inhibition: Assessing effects on bacterial ribosome function.

-

Nucleic Acid Synthesis Inhibition: Investigating interference with DNA replication or RNA transcription.

-

Cell Membrane Disruption: Evaluating the compound's ability to compromise bacterial membrane integrity.

Biosynthesis of this compound

Significant progress has been made in elucidating the genetic basis for this compound production. A dedicated biosynthetic gene cluster (BGC) has been identified in Streptomyces sp. Tü 4128.[1][3][5] This cluster contains the genes responsible for the synthesis of the two primary precursors, p-coumaric acid and 3-amino-4-hydroxybenzoic acid (3,4-AHBA), and their subsequent condensation and modification.[3]

Diagram 1: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline the general methodologies employed in the discovery and characterization of this compound.

Fermentation and Isolation

-

Strain: Streptomyces sp. Tü 4128

-

Culture: The strain is cultivated in a suitable liquid medium (e.g., yeast extract-malt extract broth) under aerobic conditions.

-

Extraction: The culture broth is separated from the mycelium. Bagremycins are extracted from the culture filtrate using an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to chromatographic separation, typically using column chromatography (e.g., Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2]

Analytical Methods

-

HPLC-Diode-Array Screening: This technique is used for the initial detection of novel secondary metabolites in the culture filtrate. It allows for the simultaneous separation and UV-visible spectral analysis of compounds, helping to identify novel chemical entities.[2]

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods are essential for the structural elucidation of the purified compound. High-resolution mass spectrometry provides the elemental composition, while 1D and 2D NMR experiments are used to determine the precise connectivity of atoms.[3]

Antimicrobial Susceptibility Testing

-

Agar Plate Diffusion Assay: A lawn of the test microorganism is prepared on an agar plate. A defined amount of the purified compound (e.g., dissolved on a paper disc) is placed on the surface. The plate is incubated, and the diameter of the zone of inhibition around the compound is measured to assess its antimicrobial activity.

-

Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of the compound are prepared in a 96-well plate with a standardized inoculum of the test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.

Workflow for Novel Antibiotic Discovery

The discovery and characterization of this compound follow a classical pipeline for natural product drug discovery. This generalized workflow is applicable to the search for new antibiotics from Streptomyces and other microbial sources.

Diagram 2: Generalized Workflow for Antibiotic Discovery

Caption: Generalized workflow for antibiotic discovery.

Conclusion and Future Directions

This compound is a structurally interesting natural product with confirmed antimicrobial activity. While its biosynthetic pathway has been mapped, its molecular mechanism of action remains the most significant knowledge gap. Elucidating this mechanism is critical to understanding its potential as a therapeutic agent and for guiding future drug development efforts.

Recommendations for future research include:

-

Comprehensive Antimicrobial Profiling: Determining the MIC values of pure this compound against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Employing a combination of genetic and biochemical approaches to identify the cellular target of this compound.

-

In Vivo Efficacy and Toxicity: Evaluating the compound's effectiveness and safety in animal models of infection.

-

Medicinal Chemistry Efforts: Synthesizing analogs of this compound to explore structure-activity relationships and potentially improve its potency and pharmacokinetic properties.

Addressing these research questions will be pivotal in determining the future of this compound as a potential clinical candidate in the fight against infectious diseases.

References

- 1. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C17H15NO4 | CID 10447329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Biological Activity Spectrum of Bagremycin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Bagremycin B, a secondary metabolite isolated from Streptomyces sp. Tü 4128, has emerged as a compound of interest due to its documented biological activities.[1][2] As a member of the bagremycin family of antibiotics, it is structurally defined as 4-vinylphenyl-3-N-acetyl-4-hydroxy-benzoate.[1] Initial screenings have revealed a spectrum of activity that includes antibacterial effects against Gram-positive bacteria, specific antifungal properties, and weak antitumor capabilities.[1][3] This technical guide consolidates the available data on this compound's biological profile, provides detailed experimental methodologies for its evaluation, and illustrates key workflows relevant to its characterization. The objective is to furnish researchers and drug development professionals with a foundational resource to guide further investigation into the therapeutic potential of this novel antibiotic.

Biological Activity Spectrum: Quantitative Data

The biological activity of this compound has been qualitatively described, but specific quantitative data is limited in publicly available literature. The compound demonstrates a range of effects, which are summarized below.

Antibacterial Activity

This compound exhibits moderate activity primarily against Gram-positive bacteria.[2] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, the general class of bagremycins has been tested against various bacterial strains. For context, other bagremycin analogues have shown activity against organisms such as Arthrobacter aurescens, Streptomyces viridochromogenes, and Escherichia coli.[4]

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Type | Quantitative Data (MIC) | Reference |

|---|---|---|---|

| Gram-positive bacteria | General inhibitory activity | Data not available | [1][2][3] |

| Botrytis cinerea | Antifungal activity | Data not available |[1] |

Antifungal Activity

Specific antifungal action has been noted for this compound, particularly against the necrotrophic plant pathogen Botrytis cinerea.[1] This suggests potential applications in agriculture. In contrast, the related compound Bagremycin A shows activity against the human fungal pathogen Candida albicans.[1]

Table 2: Antifungal Activity of this compound

| Fungal Strain | Activity Type | Quantitative Data (MIC) | Reference |

|---|

| Botrytis cinerea | Inhibitory activity | Data not available |[1] |

Antitumor and Cytotoxic Activity

A weak antitumor activity has been reported for this compound against a human adenocarcinoma cell line.[1][3] Specific IC50 values, which quantify the concentration required to inhibit 50% of cell growth, are not specified in the available literature for this compound.

Table 3: Antitumor Activity of this compound

| Cell Line | Cancer Type | Quantitative Data (IC50) | Reference |

|---|

| Human adenocarcinoma cell line | Adenocarcinoma | Data not available |[1][3] |

Potential Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound have not yet been fully elucidated. However, based on the known mechanisms of other antibiotics and cytotoxic agents, several hypothetical pathways can be proposed for further investigation.

-

Antibacterial Mechanism: Many antibiotics that target Gram-positive bacteria function by inhibiting essential cellular processes.[5] Potential mechanisms for this compound could include the inhibition of cell wall biosynthesis, disruption of membrane function, or interference with protein or nucleic acid synthesis.[5][6][7]

-

Antifungal Mechanism: The activity against Botrytis cinerea may stem from the disruption of the fungal cell membrane or the inhibition of critical metabolic pathways unique to the fungus.

-

Antitumor Mechanism: The weak cytotoxicity against an adenocarcinoma cell line suggests that this compound might induce programmed cell death (apoptosis) or cell cycle arrest. A potential, though unconfirmed, mechanism could involve the activation of intrinsic apoptotic signaling pathways.

Below is a diagram illustrating a hypothetical workflow for screening and characterizing a natural product like this compound.

Caption: Workflow for Natural Product Bioactivity Characterization.

The following diagram illustrates a generalized intrinsic apoptosis pathway, which represents a potential, though unconfirmed, mechanism for the antitumor activity of this compound.

Caption: Hypothetical Intrinsic Apoptosis Signaling Pathway.

Detailed Experimental Protocols

To facilitate further research, this section provides standardized protocols for assessing the biological activities of this compound.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an agent.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

-

Protocol for Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed the human adenocarcinoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with solvent) and an untreated control.

-

Incubate the plate for another 24-48 hours.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Calculation of IC50:

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[8]

-

Protocol for Antiviral Activity (Plaque Reduction Assay)

This assay quantifies the effect of a compound on the ability of a virus to form plaques (zones of cell death) in a cell monolayer.

-

Cell Monolayer Preparation:

-

Seed host cells (e.g., Vero cells) in 24-well plates to form a confluent monolayer.

-

-

Virus Pre-treatment (Optional Virucidal Assay):

-

Incubate a known titer of the virus with various concentrations of this compound for 1 hour at 37°C before infection.

-

-

Infection:

-

Remove the culture medium from the cell monolayer.

-

Adsorb the virus (or the virus-compound mixture) onto the cells for 1 hour at 37°C.

-

-

Compound Treatment and Overlay:

-

After adsorption, remove the inoculum and wash the cells.

-

Overlay the monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of this compound. This restricts viral spread to adjacent cells, leading to plaque formation.

-

-

Incubation and Staining:

-

Incubate the plates for 2-5 days, depending on the virus, to allow for plaque development.

-

Fix the cells and stain with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones.

-

-

Quantification:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Antibacterial Bagremycins F and G from the Marine-Derived Streptomyces sp. ZZ745 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. youtube.com [youtube.com]

- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 8. Optimization of the Cytotoxic Activity of Three Streptomyces Strains Isolated from Guaviare River Sediments (Colombia, South America) - PMC [pmc.ncbi.nlm.nih.gov]

Bagremycin B: A Technical Guide to a Novel Natural Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bagremycin B, a secondary metabolite isolated from Streptomyces sp. Tü 4128, represents a promising novel antibiotic with a unique chemical scaffold. As a phenol ester of 3-amino-4-hydroxybenzoic acid and a derivative of p-coumaric acid, it exhibits notable activity against Gram-positive bacteria and select fungi. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its biological activities, biosynthetic pathway, and detailed experimental protocols for its isolation, purification, and characterization. The presented data, structured for clarity and comparison, alongside detailed methodologies and visual workflows, aims to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Natural products, particularly those derived from actinomycetes, have historically been a rich source of antibiotics. This compound, produced by the soil bacterium Streptomyces sp. Tü 4128, has emerged as a compound of interest due to its moderate but significant activity against Gram-positive bacteria and some fungi.[1] Furthermore, initial studies have suggested a weak antitumor activity associated with this compound and its analogue, Bagremycin A.[2] This document serves as a technical resource for researchers, providing consolidated information on the quantitative biological data, experimental procedures, and biosynthetic origins of this compound.

Biological Activity

This compound has demonstrated a range of biological activities, primarily antibacterial and antifungal. While specific quantitative data for this compound is still emerging in publicly available literature, related compounds within the bagremycin family provide insights into its potential efficacy.

Antibacterial and Antifungal Activity

This compound exhibits moderate inhibitory effects against Gram-positive bacteria and certain fungal strains.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, studies on related bagremycins, such as F and G, provide a comparative basis for its potential activity spectrum.

Table 1: Quantitative Antibacterial and Antifungal Activity of Bagremycin Analogues

| Compound | Test Organism | MIC (μM) | Reference |

| Bagremycin F | Escherichia coli | 41.8 | [3] |

| Bagremycin G | Escherichia coli | 61.7 | [3] |

| Bagremycin A & B | Arthrobacter aurescens | Activity noted | [3] |

| Bagremycin A & B | Streptomyces viridochromogenes | Activity noted | [3] |

Antitumor Activity

Preliminary studies have indicated that Bagremycin A and B possess weak antitumor activity.[2] However, specific 50% inhibitory concentration (IC50) values for this compound against various cancer cell lines have not been detailed in the reviewed literature. Further investigation is required to quantify its cytotoxic potential and elucidate its mechanism of action in cancer cells.

Biosynthesis

The production of this compound is intrinsically linked to the biosynthetic gene cluster (BGC) within Streptomyces sp. Tü 4128. Research has revealed that this single BGC is also responsible for the synthesis of ferroverdins, with the metabolic output being regulated by the availability of iron. Under iron-depleted conditions, the pathway favors the production of bagremycins.

The proposed biosynthetic pathway for bagremycins involves the condensation of 3-amino-4-hydroxybenzoic acid with p-vinylphenol, a derivative of p-coumaric acid.

References

- 1. Bagremycin A and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Antibacterial Bagremycins F and G from the Marine-Derived Streptomyces sp. ZZ745 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Limited Antitumor Potential of Bagremycin B in Adenocarcinoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bagremycin B, a secondary metabolite isolated from Streptomyces sp. Tü 4128, has demonstrated modest potential as an antimicrobial and antifungal agent.[1] While initial screenings have suggested a weak antitumor activity, its efficacy against specific cancer types, particularly adenocarcinoma, remains largely uncharacterized.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity and outlines detailed experimental protocols for the rigorous evaluation of its antitumor properties against adenocarcinoma cells. The methodologies presented herein are intended to serve as a foundational resource for researchers seeking to quantify the cytotoxic, apoptotic, and cell cycle effects of this compound, thereby facilitating a more definitive assessment of its therapeutic potential, or lack thereof, in the context of adenocarcinoma.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, yielding a significant number of clinically vital therapeutics, including a variety of anticancer agents like doxorubicin and bleomycin.[2][3] This has led to extensive screening of novel Streptomyces metabolites for their potential as next-generation oncology drugs. This compound, isolated from Streptomyces sp. Tü 4128, is one such compound that has been investigated for its biological activities.[1]

Initial studies have characterized this compound as having activity against Gram-positive bacteria and fungi, alongside a noted, albeit weak, antitumor effect.[1] However, the specific cellular and molecular mechanisms underpinning this weak antitumor activity, particularly in the context of adenocarcinoma, a prevalent and challenging malignancy, are yet to be elucidated. This guide aims to address this knowledge gap by providing a structured framework for the systematic investigation of this compound's effects on adenocarcinoma cells.

Quantitative Data on Antitumor Activity

To date, there is a notable absence of specific quantitative data, such as IC50 values, for the activity of this compound against any adenocarcinoma cell lines in publicly available scientific literature. The primary characterization of its antitumor effect is qualitative, describing it as "weak".[1] The following table summarizes the current state of knowledge and highlights the data that needs to be generated to thoroughly assess the compound's potential.

| Assay Type | Adenocarcinoma Cell Line(s) | Parameter | Reported Value for this compound | Reference Compound (Example) |

| Cytotoxicity | e.g., A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | IC50 (µM) | Not Available | Doxorubicin: ~0.1-1 µM (cell line dependent) |

| Apoptosis Induction | e.g., A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | % Apoptotic Cells | Not Available | Staurosporine: >80% at 1 µM |

| Cell Cycle Arrest | e.g., A549 (Lung), MCF-7 (Breast), HT-29 (Colon) | % Cells in G2/M | Not Available | Paclitaxel: Significant increase in G2/M population |

Experimental Protocols

To address the gaps in the quantitative understanding of this compound's antitumor activity, the following detailed experimental protocols are provided. These protocols are standard methods for assessing the cytotoxic, apoptotic, and cell cycle effects of a compound on cancer cells.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Adenocarcinoma cell line of interest (e.g., A549, MCF-7, HT-29)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed adenocarcinoma cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

-

Adenocarcinoma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

-

Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Analyze the samples by flow cytometry within one hour.[7]

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.

Materials:

-

Adenocarcinoma cells

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while gently vortexing and incubate for at least 2 hours at -20°C.[8]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the Propidium Iodide staining solution.[9]

-

Incubate for 15-30 minutes at room temperature in the dark.[9]

-

Analyze the samples by flow cytometry.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathways and Mechanisms of Weak Antitumor Activity

Given the lack of specific research on this compound's mechanism of action in cancer cells, we can hypothesize potential pathways based on the activities of other natural products, particularly those derived from Streptomyces. The "weak" activity of this compound could be attributed to several factors, including but not limited to:

-

Low-affinity binding to molecular targets: The compound may interact with established anticancer targets (e.g., DNA, topoisomerases, microtubules) but with significantly lower affinity than potent drugs.

-

Inefficient cellular uptake or rapid efflux: Adenocarcinoma cells might have low permeability to this compound or actively pump it out via multidrug resistance (MDR) transporters.

-

Metabolic inactivation: The cancer cells may rapidly metabolize and inactivate the compound.

-

Induction of cytostatic rather than cytotoxic effects: this compound might cause a temporary cell cycle arrest without efficiently triggering programmed cell death.

The experimental workflows outlined in this guide can help to elucidate which of these, or other, mechanisms are at play. For instance, a significant accumulation of cells in a specific phase of the cell cycle without a corresponding increase in apoptosis might suggest a primarily cytostatic effect.

Visualizations

Experimental Workflow for Assessing Antitumor Activity

Caption: Workflow for the in vitro evaluation of this compound's antitumor activity.

Hypothetical Signaling Pathway for Weak Apoptosis Induction

Caption: A hypothetical pathway illustrating weak apoptosis induction.

Conclusion

The current body of evidence indicates that this compound possesses weak antitumor activity, with a significant lack of quantitative and mechanistic data, especially concerning adenocarcinoma. This technical guide provides a clear and actionable framework for researchers to systematically address this knowledge gap. By employing the detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution, the scientific community can generate the necessary data to definitively characterize the antitumor potential of this compound. The provided workflows and hypothetical signaling diagrams offer a conceptual foundation for designing experiments and interpreting their outcomes. Ultimately, the rigorous application of these methodologies will enable a conclusive determination of whether this compound warrants further investigation in the drug development pipeline for adenocarcinoma or if its utility is limited to its antimicrobial properties.

References

- 1. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 3. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. bosterbio.com [bosterbio.com]

- 7. cdn.hellobio.com [cdn.hellobio.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

A Unified Biosynthetic Pathway for Divergent Bioactivities: The Intricate Relationship Between Bagremycin B and Ferroverdin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of natural product biosynthesis, it is a well-established concept that a single biosynthetic gene cluster (BGC) is typically responsible for the production of a single family of structurally related metabolites with a consistent type of bioactivity. However, groundbreaking research has revealed a remarkable exception to this rule in the biosynthesis of bagremycins and ferroverdins. These two families of molecules possess distinct chemical structures and biological functions—bagremycins as amino-aromatic antibiotics and ferroverdins as iron-chelating agents with anticholesterol activity.[1][2] This guide provides a comprehensive technical overview of the discovery that both Bagremycin B and the various ferroverdins originate from the very same BGC, with the metabolic output being ingeniously controlled by environmental iron availability.[1][2][3][4] This finding challenges the conventional understanding of BGCs and opens new avenues for natural product discovery and bioengineering.[3][4]

The Central Thesis: An Iron-Dependent Metabolic Switch

The core of the relationship between bagremycin and ferroverdin biosynthesis lies in a single, shared biosynthetic gene cluster, termed the fev/bag cluster, discovered in Streptomyces lunaelactis.[1][3] This BGC orchestrates the production of both compound families, acting as a metabolic switch that responds directly to the concentration of iron in the environment.[1][2][4]

-

Under Iron-Depleted Conditions: The pathway is directed towards the synthesis of monomeric bagremycins, including this compound. These compounds are amino-aromatic antibiotics formed through the condensation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) with p-vinylphenol.[1][2][5]

-

Under Iron-Abundant Conditions: The biosynthetic machinery shifts its output. The pathway produces a key precursor, p-vinylphenyl-3-nitroso-4-hydroxybenzoate. This molecule then complexes with available ferrous ions (Fe²⁺) to form the characteristic trimeric structure of ferroverdins, which are green pigments with anticholesterol properties.[1][2][6]

This elegant, iron-regulated mechanism allows the organism to produce either antibiotics or iron-chelating compounds from the same genetic blueprint, showcasing a sophisticated adaptation to environmental cues.

Quantitative Data: Iron-Induced Production Shift

The production of ferroverdins is directly correlated with the concentration of iron. Studies on S. lunaelactis MM109T demonstrated that the appearance of the green pigment characteristic of ferroverdin is specifically triggered by ferric chloride (FeCl₃) and not other metal salts.[1][7] High-Performance Liquid Chromatography (HPLC) analysis quantified this dose-dependent relationship.

| FeCl₃ Concentration | Relative Ferroverdin A Production | Observed Phenotype | Relative this compound Production |

| 0 µM | Not Detected | No green pigmentation | High |

| 10 µM | Low | Slight green pigmentation | Reduced |

| 100 µM | Medium | Moderate green pigmentation | Significantly Reduced |

| 1000 µM (1 mM) | High | Intense green pigmentation | Not Detected |

| (Data summarized from HPLC profiles and quantitative analyses presented in Martinet et al., 2019)[1][3] |

This data clearly illustrates the metabolic shift: as iron concentration increases, the biosynthesis of ferroverdin is upregulated, while the production of bagremycins is concurrently downregulated.

Experimental Protocols

Reproducing the findings on the fev/bag cluster requires specific microbiological and analytical methods. The key protocols are detailed below.

Strains and Culture Conditions

-

Bacterial Strain: Streptomyces lunaelactis MM109T is the primary strain used for these studies.[1][8] Other S. lunaelactis strains such as MM37, MM91 have also been analyzed.[1][8]

-

Culture Medium: Strains are typically cultured on R2YE (Regeneration medium + Yeast Extract) agar plates or in ISP7 (International Streptomyces Project Medium 7) for metabolite production analysis.[1][7][8]

-

Growth Conditions: Cultures are incubated at 30°C for a period of 7-14 days to allow for sufficient growth and secondary metabolite production.

Iron Induction Assay

-

Method: A paper disc diffusion assay is an effective method to screen for metal-induced pigment production.[1][7]

-

Protocol:

-

Prepare a lawn of S. lunaelactis spores on R2YE agar plates.

-

Place sterile paper discs onto the agar surface.

-

Pipette 10 µL of a 1 mM solution of various metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂, MnCl₂, CoCl₂) onto separate discs.

-

Incubate the plates at 30°C and visually inspect for pigment production around the discs over several days. A green halo around the FeCl₃ disc indicates ferroverdin induction.[1]

-

Metabolite Extraction

-

Protocol:

-

Excise agar plugs containing the bacterial culture from the petri dish.

-

Finely chop the agar plugs and place them in a suitable flask.

-

Add an equal volume of an organic solvent, typically ethyl acetate or a mixture of acetonitrile/methanol/water.

-

Shake or sonicate the mixture vigorously for 1-2 hours to extract the metabolites.

-

Centrifuge the mixture to pellet the agar and cellular debris.

-

Collect the supernatant (organic phase) and evaporate it to dryness under reduced pressure (e.g., using a rotary evaporator).

-

Resuspend the dried crude extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

-

Analytical Chemistry

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and/or Mass Spectrometry (MS) is used for the separation, detection, and quantification of bagremycins and ferroverdins.[1][7]

-

HPLC Parameters (General Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol).

-

Detection: DAD monitoring at relevant wavelengths for bagremycins and ferroverdins. MS analysis (e.g., UPLC-MS/MS) is used for accurate mass determination and structural confirmation.[8]

-

Analysis: Comparison of retention times and mass spectra with those of known standards for bagremycins A, B, F, and ferroverdins A, B, C allows for their identification and semi-quantification in the extracts.[1][7][9]

-

Conclusion

The relationship between this compound and ferroverdin biosynthesis is a pioneering example of biosynthetic versatility, where a single gene cluster produces two structurally and functionally distinct families of natural products.[3][5] The environmental availability of iron acts as a definitive switch, toggling the metabolic output between antibiotic and iron-chelating agent production. This discovery not only deepens our understanding of microbial secondary metabolism but also highlights the latent potential within microbial BGCs. For drug development professionals, this system offers a fascinating case study in how environmental manipulation can be used to unlock chemical diversity from a single genetic source, suggesting that many other BGCs currently believed to be "silent" or to produce a single compound class may hold similar, environmentally-triggered secrets.

References

- 1. researchgate.net [researchgate.net]

- 2. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]